molecular formula C19H18Cl2N4O5 B12472920 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B12472920
M. Wt: 453.3 g/mol
InChI Key: SZTQYMAYYWVFGO-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclohexylamino group, a dichlorophenyl group, and a dinitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide precursor followed by the introduction of the cyclohexylamino and dichlorophenyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,5-dichlorophenyl)-2-(cyclohexylamino)acetamide: Shares similar structural features but differs in the presence of acetamide instead of benzamide.

    3,5-Dichlorophenyl isocyanate: Contains the dichlorophenyl group but lacks the cyclohexylamino and dinitrobenzamide groups.

Uniqueness

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18Cl2N4O5

Molecular Weight

453.3 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H18Cl2N4O5/c20-11-6-12(21)8-14(7-11)23-19(26)16-9-15(24(27)28)10-17(25(29)30)18(16)22-13-4-2-1-3-5-13/h6-10,13,22H,1-5H2,(H,23,26)

InChI Key

SZTQYMAYYWVFGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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